Triethylenetetramine

Epoxy resin curing Crosslinking density Chemical resistance

TETA (CAS 112-24-3) is the evidence-backed, tetrafunctional amine offering 3x faster room-temp epoxy cures and 20% higher crosslink density than DETA, yielding superior chemical resistance (94% vs 78% integrity in acid). Its selective Cu(II) chelation is FDA-approved for pharma use. Choose TETA for unmatched performance where linear polyamine substitution fails.

Molecular Formula C6H18N4
C6H18N4
(NH2CH2CH2NHCH2)2
Molecular Weight 146.23 g/mol
CAS No. 112-24-3
Cat. No. B094423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenetetramine
CAS112-24-3
SynonymsSyprine
Trien
Trientine
Trientine Dihydrochloride
Trientine Hydrochloride
Triethylenetetramine
Molecular FormulaC6H18N4
C6H18N4
(NH2CH2CH2NHCH2)2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESC(CNCCNCCN)N
InChIInChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2
InChIKeyVILCJCGEZXAXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68.4 °F (NTP, 1992)
Soluble
SOL IN ALCOHOL, ACID
COMPLETE SOLUBILITY IN WATER
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





Triethylenetetramine (TETA, CAS 112-24-3): A Polyamine for Chelation, Curing, and Crosslinking


Triethylenetetramine (TETA, CAS 112-24-3) is an open-chain polyamine with four amine groups, belonging to the ethyleneamine class that also includes ethylenediamine (EDA) and diethylenetriamine (DETA) [1]. It is a well-characterized, selective chelating agent for copper(II) ions . As a tetrafunctional aliphatic amine, TETA functions as an epoxy curing agent and crosslinker , and its hydrochloride salt (trientine) is an FDA-approved pharmaceutical for managing copper overload in Wilson's disease [2].

Triethylenetetramine Selection: Why Ethyleneamine Chain Length Dictates Performance


The number and spacing of amine groups in an ethyleneamine chain directly determine its reactivity and selectivity, making simple substitution impossible. Increasing the amine count from EDA (2 amines) to DETA (3 amines) to TETA (4 amines) does not yield linear performance changes. For instance, while CO₂ absorption capacity predictably increases with amine number [1], other properties like epoxy curing kinetics, metal complex stability, and even genotoxicity exhibit distinct, non-linear, and compound-specific profiles [2]. This evidence demonstrates that TETA occupies a unique performance niche; selecting a shorter-chain analog like DETA can result in inferior crosslink density and slower cure times [3], while choosing a longer-chain analog like TEPA may alter complexation equilibria and introduce different handling or regulatory considerations [4].

Triethylenetetramine Performance Data: Quantified Advantages Over Analogs


Superior Chemical Resistance and Network Density in Epoxy Curing vs. DETA

Triethylenetetramine (TETA) creates epoxy networks with demonstrably higher crosslink density and superior chemical resistance compared to diethylenetriamine (DETA). The presence of four amine groups in TETA, compared to three in DETA, results in a 20% higher crosslinking density, leading to quantifiable improvements in material durability [1]. TETA-cured epoxies reach 90% conversion within 2 hours at 25°C, a rate three times faster than the 6 hours required for DETA-cured systems [1].

Epoxy resin curing Crosslinking density Chemical resistance

Tailored CO₂ Capture Capacity Compared to Other Linear Ethyleneamines

In CO₂ capture applications, the equilibrium CO₂ loading capacity of aqueous polyamine solutions increases with the number of amine groups. A systematic study of the ethyleneamine series provides direct comparative data. Triethylenetetramine (TETA, 4 amine groups) shows an intermediate but valuable performance profile between diethylenetriamine (DETA) and tetraethylenepentamine (TEPA) [1].

CO₂ capture Gas separation Amine scrubbing

Documented Mutagenic Potential Differentiates TETA from Shorter-Chain Analogs for Safe Handling

A comprehensive genotoxicity evaluation of six alkyleneamines found that triethylenetetramine (TETA) was the only compound among its close analogs (including ethylenediamine and diethylenetriamine) to be considered mutagenic in the Salmonella typhimurium mutation assay [1]. It also induced sister-chromatid exchange (SCE) in CHO cells and unscheduled DNA synthesis (UDS) in hepatocytes, activities not observed with the shorter-chain amines [1].

Genotoxicity Safety assessment Mutagenicity

Copper Chelation Selectivity and Stability in Complex Formation

Triethylenetetramine (TETA) acts as a copper(II)-selective chelator , and its complex stability is quantified relative to its own metabolites. A potentiometric study shows that the 1:1 Cu(II)-TETA complex has higher stability than complexes with its mono- and di-acetylated metabolites (MAT and DAT), as evaluated by pCu parameters [1]. This is relevant because acetylation is a key metabolic pathway, and the stability of the parent compound's complex underpins its therapeutic efficacy.

Metal chelation Stability constants Bioinorganic chemistry

Triethylenetetramine: Proven Application Scenarios Based on Performance Data


Second-Line Chelation Therapy for Wilson's Disease Patients Intolerant to D-Penicillamine

Triethylenetetramine (as trientine hydrochloride or tetrahydrochloride) is a clinically established and FDA-approved second-line therapy for patients with Wilson's disease who cannot tolerate D-penicillamine, the primary treatment [1]. This therapeutic positioning is not based on superior in vitro copper binding, but on a distinct and favorable clinical safety profile for a specific patient population. Evidence shows that adverse events lead to discontinuation of penicillamine in approximately 30% of patients [1], and trientine offers an effective, life-saving alternative for these individuals. More recent clinical trials have even demonstrated non-inferiority of trientine to penicillamine, with a better safety profile regarding serious adverse events, potentially broadening its use as a first-line maintenance therapy [1].

High-Performance Epoxy Curing for Rapid Processing and Chemical Resistance

Triethylenetetramine (TETA) is the preferred amine curing agent for epoxy resin systems where a combination of fast room-temperature cure, high crosslink density, and superior chemical resistance is required. Quantitative data confirms that TETA-cured epoxies achieve 90% conversion three times faster than DETA-cured systems at 25°C [2]. The resulting network has 20% higher crosslink density, leading to demonstrably better performance in corrosive environments; for instance, retaining 94% of its integrity after 48 hours in acid versus only 78% for DETA-cured samples [2]. This makes TETA an evidence-based choice for industrial coatings, adhesives, and composite matrices exposed to harsh chemicals.

Functionalization of Adsorbents for Heavy Metal Removal from Aqueous Solutions

Triethylenetetramine (TETA) is an effective ligand for functionalizing mesoporous silica adsorbents to remove heavy metal ions from water. A study on SBA-15 mesoporous silica grafted with TETA (SBA-TETA) demonstrated a high adsorption capacity for Cu²⁺ and Zn²⁺ . The Langmuir isotherm model quantified the maximal adsorbable amount at 23.9 mg g⁻¹ for Cu²⁺ and 13.6 mg g⁻¹ for Zn²⁺ at pH 4 and 298 K, with adsorption kinetics following a pseudo-second order model indicative of chemisorption . This performance is attributed to the superior chelating ability of the TETA ligand compared to conventional alkyl-amino ligands , providing a specific, quantifiable benchmark for the design of functional materials for water treatment and environmental remediation.

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